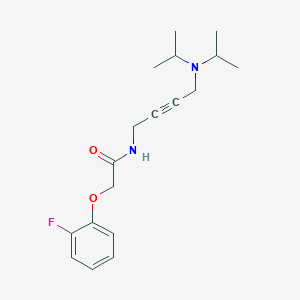

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O2/c1-14(2)21(15(3)4)12-8-7-11-20-18(22)13-23-17-10-6-5-9-16(17)19/h5-6,9-10,14-15H,11-13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWPIGMJCQKUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)COC1=CC=CC=C1F)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne precursor with a diisopropylamine derivative under basic conditions to form the but-2-yn-1-yl intermediate.

Coupling with 2-fluorophenoxyacetic acid: The intermediate is then coupled with 2-fluorophenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with hydrogenated functional groups

Substitution: Substituted products with different nucleophiles replacing the fluorine atom

Scientific Research Applications

Medicinal Chemistry

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide is being investigated for its potential as a pharmacological agent. It has shown promise in targeting specific receptors and enzymes, making it a candidate for drug development aimed at treating various diseases.

Biological Research

The compound is utilized in biochemical assays to study its effects on cellular processes and molecular pathways. Its ability to modulate biological systems makes it a valuable tool in understanding the interactions between small molecules and biomolecules.

Chemical Biology

In chemical biology, this compound serves as an important probe for elucidating biological mechanisms. It aids researchers in investigating how small molecules influence cellular functions, thereby providing insights into disease mechanisms.

Industrial Applications

Beyond academic research, N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Anticancer Activity

Research indicates that N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Cell Viability Assays

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. It showed notable effectiveness against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chirality: Unlike Compound 32, which incorporates a chiral amino acid ester, the target compound lacks stereocenters, simplifying synthesis and purification .

- Structural Complexity: Patent compounds () feature fused quinoline rings and halogenated benzyloxy groups, highlighting a trend toward increased complexity for kinase inhibition or anticancer applications .

Functional Group Impact on Properties

- Fluorophenoxy Group: Present in Compounds 30–32 and the target compound, this group enhances lipophilicity and metabolic stability. Its ortho-fluorine position may influence electronic effects on aromatic interactions .

- Amine Substituents: The diisopropylamino group in the target compound contrasts with the hydroxyl group in Compound 31 and the amino acid ester in Compound 32. Branched amines may reduce solubility but improve membrane permeability .

- Antimicrobial Activity: Compounds 47–50 () demonstrate that piperazine and benzothiazole substituents correlate with gram-positive and antifungal activity. The target compound’s fluorophenoxy group may confer distinct activity profiles, warranting further testing .

Pharmacological Potential

While the target compound’s biological data is unavailable, comparisons suggest plausible applications:

- Antimicrobial Activity: The fluorophenoxy-acetamide scaffold overlaps with derivatives active against bacteria and fungi (). Substituting diisopropylamino for piperazine (as in Compounds 47–50) may shift selectivity .

- Intermediate Utility : Analogous to 2-chloro-N-(4-fluorophenyl)acetamide (), the target compound could serve as a precursor for synthesizing bioactive molecules, leveraging its alkyne group for click chemistry .

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and research findings.

The compound can be synthesized through a multi-step process involving the reaction of 4-(diisopropylamino)but-2-yn-1-ol with 2-(2-fluorophenoxy)acetyl chloride, typically under basic conditions using a solvent like dichloromethane. The synthesis pathway is crucial for understanding its biological applications.

Chemical Structure:

- IUPAC Name: N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(2-fluorophenoxy)acetamide

- Molecular Formula: C17H24N2O2F

- Molecular Weight: 308.38 g/mol

The biological activity of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain enzymatic pathways, which could lead to therapeutic effects in various conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity:

- Neuroprotective Effects:

- Receptor Binding Affinity:

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation and alkyne functionalization. For example:

Step 1 : Couple 2-(2-fluorophenoxy)acetic acid with a propargylamine derivative using coupling agents like TBTU or HATU in dry DCM at 0–5°C (to minimize side reactions) .

Step 2 : Introduce the diisopropylamino group via nucleophilic substitution, requiring inert conditions (e.g., N₂ atmosphere) and catalysts like DIPEA .

- Optimization : Monitor reactions via TLC (hexane:ethyl acetate, 3:1) and adjust stoichiometry to address steric hindrance from the diisopropyl group, which may reduce yields .

Q. How should researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the fluorophenoxy (δ 6.8–7.2 ppm for aromatic protons) and diisopropylamino groups (δ 1.0–1.5 ppm for methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 363.2) .

- Elemental Analysis : Ensure C, H, N, and F percentages align with theoretical values (±0.5%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology :

- Receptor Binding Assays : Screen for affinity toward GPCRs or kinases, given structural similarities to known receptor modulators (e.g., fluorophenoxy groups in glutamate receptor antagonists) .

- Cellular Viability Tests : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Case Example : Discrepancies in ¹H NMR integration ratios may arise from dynamic rotational isomerism in the diisopropylamino group.

- Resolution :

- Perform variable-temperature NMR (25–60°C) to observe coalescence of split peaks .

- Compare with computational models (DFT calculations) to predict conformational preferences .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodology :

- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles using PLGA encapsulation .

- Stability : Conduct pH-dependent degradation studies (pH 2–9) with HPLC monitoring. The fluorophenoxy group may hydrolyze under alkaline conditions, requiring buffered formulations .

Q. How does steric hindrance from the diisopropyl group influence reactivity in downstream modifications?

- Case Study : Attempted Suzuki-Miyaura coupling at the alkyne position may fail due to steric blocking.

- Workaround :

- Use bulkier palladium catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .

- Alternatively, introduce protecting groups (e.g., TMS-alkyne) before functionalization .

Q. What advanced techniques elucidate its mechanism of action in receptor modulation?

- Methodology :

- Crystallography : Co-crystallize with target receptors (e.g., metabotropic glutamate receptors) to map binding pockets .

- Molecular Dynamics Simulations : Model interactions between the fluorophenoxy moiety and receptor hydrophobic domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.